3-[(Benzyloxy)methyl]-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
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Overview
Description
“3-[(Benzyloxy)methyl]-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 191110-91-5. It has a molecular weight of 335.4 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C18H25NO5/c1-17(2,3)24-16(22)19-18(15(20)21)9-14(10-18)12-23-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,22)(H,20,21). The InChI key is QWYUECDMYRFNNF-UHFFFAOYSA-N .
Scientific Research Applications
Scale-up Synthesis for Biologically Active Compounds
Yamashita, Nishikawa, and Kawamoto (2019) explored the scale-up synthesis of a derivative of this compound using continuous photo flow chemistry. This process is vital for creating deuterium-labeled compounds with cyclobutane rings, which are useful in nonclinical and clinical pharmacokinetic studies through quantitative mass spectrometry analyses (Yamashita, T., Nishikawa, H., & Kawamoto, T., 2019).
Synthesis of β-Dipeptides
Izquierdo, Martı́n-Vilà, Moglioni, Branchadell, and Ortuño (2002) demonstrated the efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate, a β-amino acid derivative starting from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid. These β-amino acids have been used to synthesize enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, which are significant in the study of peptide chemistry (Izquierdo, S., Martı́n-Vilà, M., Moglioni, A., Branchadell, V., & Ortuño, R., 2002).
Synthesis of Amino Acid Derivatives
The synthesis of highly fluorescent amino acid derivatives, as explored by Guzow, Szabelski, Malicka, and Wiczk (2001), highlights the compound's potential in creating substances with desirable photophysical properties. Their method illustrates new possibilities in synthesizing amino acid derivatives with unique features (Guzow, K., Szabelski, M., Malicka, J., & Wiczk, W., 2001).
Application in Synthesis of Cyclobutane Amino Acids
Avenoza, Busto, Peregrina, and Pérez-Fernández (2005) described a process to synthesize 2-methyl- and 2-methylenecyclobutane amino acids using a Michael–Dieckmann-type reaction on methyl 2-acetamidoacrylate. This showcases the utility of such compounds in developing cyclobutane amino acids, which are valuable in medicinal chemistry (Avenoza, A., Busto, J. H., Peregrina, J. M., & Pérez-Fernández, M., 2005).
Safety and Hazards
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxymethyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-17(2,3)24-16(22)19-18(15(20)21)9-14(10-18)12-23-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYUECDMYRFNNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)COCC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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